![molecular formula C18H24F3N3O2 B2662253 N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide CAS No. 1099796-12-9](/img/structure/B2662253.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a dimethylpropyl chain, a propoxy group, and a trifluoromethyl-substituted phenyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 2-propoxy-5-(trifluoromethyl)aniline. This can be achieved through the nitration of 2-propoxybenzene followed by reduction to obtain the aniline derivative.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-bromoacetamide to form the acetamide linkage.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of propoxybenzaldehyde or propoxybenzoic acid.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and trifluoromethyl-substituted phenyl ring are key functional groups that contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-{[2-ethoxy-5-(trifluoromethyl)phenyl]amino}acetamide
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to its methoxy or ethoxy analogs. The trifluoromethyl group also enhances its metabolic stability and lipophilicity, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c1-5-8-26-15-7-6-13(18(19,20)21)9-14(15)23-10-16(25)24-17(4,11-22)12(2)3/h6-7,9,12,23H,5,8,10H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWDYAAVQOVJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(F)(F)F)NCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
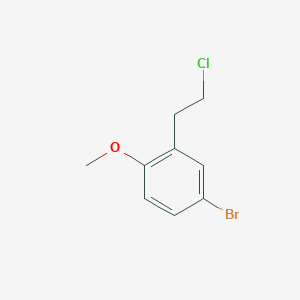
![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)
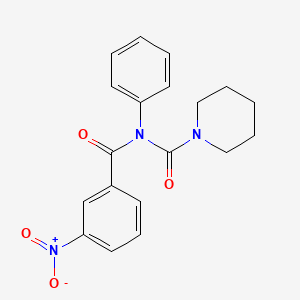
![tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2662176.png)
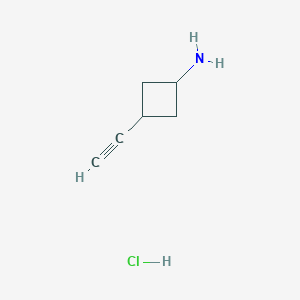
![(2E)-2-(4-methylbenzenesulfonyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2662179.png)
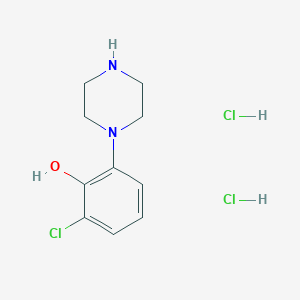

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)
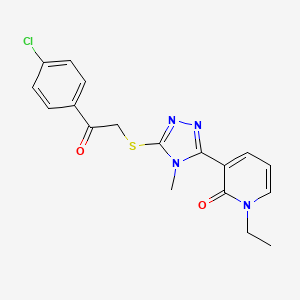
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-bromobenzamide](/img/structure/B2662188.png)
![(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2662190.png)


